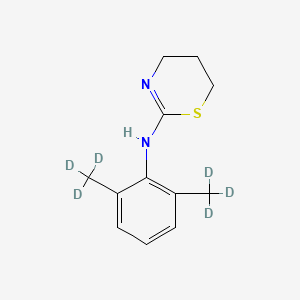

Xylazine-d6

Description

The exact mass of the compound this compound, VETRANAL(TM), analytical standard is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICBUSOMSTKRF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746837 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-53-3 | |

| Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Xylazine-d6 and Its Role in Forensic Toxicology

Executive Summary: The "Tranq" Analytical Challenge

The proliferation of Xylazine (commonly known as "Tranq") as an adulterant in the illicit opioid supply—specifically combined with Fentanyl—has precipitated a forensic crisis. Xylazine is a non-opioid

For forensic laboratories, the challenge is twofold:

-

Complex Matrices: Post-mortem blood and urine are "dirty" matrices, rich in phospholipids and proteins that cause significant ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Legal Defensibility: In medico-legal death investigations, quantitative accuracy must meet SWGTOX (Scientific Working Group for Forensic Toxicology) standards.

Xylazine-d6 serves as the critical metrological anchor in this workflow. As a stable isotope-labeled internal standard (SIL-IS), it provides the necessary correction mechanism for matrix effects, extraction inefficiencies, and instrument drift, ensuring that reported concentrations are legally and scientifically robust.

Chemical Profile: The Isotopic Anchor

To understand the utility of this compound, one must first analyze its structural relationship to the native analyte.

| Feature | Native Xylazine | This compound (Internal Standard) |

| IUPAC Name | N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | N-(2,6-bis(methyl-d3)phenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

| Molecular Formula | ||

| Monoisotopic Mass | 220.1034 Da | 226.1411 Da (+6.0377 Da shift) |

| Precursor Ion (M+H)+ | 221.1 | 227.1 |

| Key Property | Subject to matrix suppression | Subject to identical matrix suppression |

Structural Stability

This compound is typically deuterated at the two methyl groups attached to the phenyl ring (

-

Non-Exchangeable: Methyl hydrogens do not exchange with solvent protons (unlike amine hydrogens), ensuring the isotopic label remains intact during extraction and ionization.

-

Co-Elution: The deuterium substitution causes a negligible shift in lipophilicity. Consequently, this compound co-elutes with native Xylazine in reverse-phase chromatography, ensuring both compounds experience the exact same matrix environment at the electrospray ionization (ESI) source.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

The core principle validating the use of this compound is Isotope Dilution Mass Spectrometry (IDMS) . In ESI-MS/MS, co-eluting matrix components (e.g., phospholipids) compete for charge in the ionization droplet, often suppressing the signal of the target analyte.

Without an internal standard, a 50% signal suppression would look like 50% less drug concentration—a potentially fatal error in forensic reporting.

The Correction Logic

Because this compound is chemically identical (save for mass) and co-elutes:

-

Extraction Recovery: If 20% of the sample is lost during Liquid-Liquid Extraction (LLE), 20% of the IS is also lost.

-

Ionization Suppression: If the matrix suppresses the Xylazine signal by 40%, the this compound signal is also suppressed by 40%.

The Area Ratio remains constant regardless of these interferences:

Visualization: The IDMS Workflow

The following diagram illustrates how this compound corrects for variability throughout the analytical chain.

Figure 1: The Isotope Dilution Mass Spectrometry workflow. Note that the Internal Standard (this compound) is added before extraction to correct for both recovery losses and ionization effects.

Validated Experimental Protocol

This protocol is derived from SWGTOX guidelines and adapted for high-throughput forensic toxicology labs.

Reagents & Standards[1][2][4][5][6][7][8]

-

Target: Xylazine HCl (Certified Reference Material).

-

Internal Standard: this compound (100 µg/mL in Methanol).

-

Matrix: Drug-free human whole blood (sodium fluoride preserved).

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred for post-mortem blood to remove proteins and lipids effectively.

-

Aliquot: Transfer 200 µL of blood into a borosilicate glass tube.

-

IS Addition: Add 20 µL of This compound working solution (1.0 µg/mL).

-

Critical Step: Vortex for 10 seconds to equilibrate IS with the matrix.

-

-

Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.0).

-

Chemistry: Basic pH drives Xylazine (

) into its non-ionized form, increasing solubility in the organic solvent.

-

-

Extraction: Add 2 mL of Ethyl Acetate:Hexane (50:50). Rotate for 10 minutes.

-

Separation: Centrifuge at 3500 rpm for 5 minutes.

-

Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50 mm, 2.7 µm).

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 4.0 min |

| Ionization | Electrospray Positive (ESI+) |

MRM Transitions

Multiple Reaction Monitoring (MRM) ensures specificity. We monitor the precursor-to-product transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |

| Xylazine | 221.1 | 164.1 | 90.1 | 25 / 40 |

| This compound | 227.1 | 170.1 | 96.1 | 25 / 40 |

Note: The mass shift of +6 is maintained in the product ion (164

Validation & Quality Assurance (SWGTOX)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following parameters:

Bias and Precision

-

Requirement: Within ±20% at each concentration level.

-

Protocol: Run triplicates of Low, Medium, and High QC samples over 5 days.

Matrix Effect Calculation

This quantifies the suppression corrected by this compound.

-

Acceptance: While absolute suppression can be high (-50%), the IS-normalized matrix factor must be close to 1.0 (indicating the IS tracks the analyte perfectly).

Interferences

-

Specificity: Test against common co-administrants (Fentanyl, Norfentanyl, Cocaine, Levamisole).

-

Crosstalk: Ensure this compound does not contribute signal to the native Xylazine channel (and vice versa). Pure d6 standards should show <1% area in the native transition.

Pathway Visualization: Pharmacokinetics & Metabolism

Understanding the metabolic fate of Xylazine aids in interpreting toxicological results. Xylazine is rapidly metabolized, primarily by CYP450 enzymes.

Figure 2: Simplified metabolic pathway of Xylazine. 4-Hydroxy-Xylazine is a key target for urine analysis, often requiring its own deuterated standard if quantified.

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

-

Cayman Chemical. (2023).[3] this compound Product Information & Certified Reference Material Data. Link

-

Love, J. S., et al. (2023). A Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. Journal of Analytical Toxicology. Link

-

Center for Disease Control (CDC). (2024). Xylazine: What Clinicians Need to Know. Link

-

National Institute on Drug Abuse (NIDA). (2023). Xylazine (Tranq) Prevalence and Analytical Detection. Link

Sources

Introduction: The Critical Role of an Internal Standard in Emerging Drug Threats

An In-Depth Technical Guide to Xylazine-d6: Properties and Applications

Xylazine, a potent α2-adrenergic agonist approved exclusively for veterinary use as a sedative and analgesic, has emerged as a significant adulterant in the illicit drug supply, frequently combined with opioids like fentanyl.[1][2] This combination exacerbates the risk of overdose, as the sedative effects of xylazine are not reversible by naloxone, an opioid antagonist.[3][4] For researchers, forensic toxicologists, and drug development professionals, the accurate quantification of xylazine in complex biological matrices is paramount for both clinical and medicolegal investigations. This guide provides a detailed overview of this compound, the deuterated internal standard essential for achieving analytical precision and accuracy in these critical assays.

Core Directive: Understanding this compound

This compound is a stable, isotopically labeled analog of xylazine. In this molecule, six hydrogen atoms on the two methyl groups of the phenyl ring have been replaced with deuterium atoms. This mass shift is the cornerstone of its utility in quantitative mass spectrometry. When introduced into a sample in a known concentration, it behaves almost identically to the non-labeled xylazine (the analyte) during sample extraction, chromatography, and ionization. However, due to its higher mass, it is readily distinguishable by the mass spectrometer. This co-eluting, chemically similar but mass-differentiated standard allows for the correction of analytical variability, such as matrix effects or extraction inefficiencies, thereby ensuring the integrity and reliability of the quantitative data.

Physicochemical Properties of this compound

The fundamental characteristics of a reference standard are critical for its proper handling, storage, and application in analytical methods. The physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1228182-53-3 | [5][6][7] |

| Formal Name | N-(2,6-bis(methyl-d3)phenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | [5][8] |

| Molecular Formula | C₁₂H₁₀D₆N₂S | [5][6][8] |

| Formula Weight | 226.4 g/mol (also reported as 226.37 g/mol ) | [5][6] |

| Purity | ≥99% (deuterated forms d1-d6) | [8] |

| Formulation | Commonly available as a solid or in solution (e.g., 1 mg/ml in methanol or 100 µg/mL in acetonitrile) | [5] |

| Solubility | DMF: ~30 mg/ml; DMSO: ~30 mg/ml; Ethanol: ~20 mg/ml; DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/ml | [8] |

| Storage Temperature | -20°C | [5][9] |

| SMILES | [2H]C([2H])([2H])C1=CC=CC(C([2H])([2H])[2H])=C1NC2=NCCCS2 | [5][8] |

| InChI Key | BPICBUSOMSTKRF-WFGJKAKNSA-N | [5][8] |

The Causality Behind Isotope Dilution Mass Spectrometry

The choice to use a stable isotope-labeled internal standard like this compound is a deliberate one, grounded in the principles of isotope dilution mass spectrometry (IDMS). This technique is considered the "gold standard" for quantitative analysis for several reasons:

-

Correction for Matrix Effects: Biological samples (blood, urine, plasma) are inherently complex. Co-eluting endogenous substances can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements. Because this compound has nearly identical physicochemical properties to xylazine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively nullified.

-

Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation, some amount of the analyte may be lost.[3][10] Since the internal standard is added at the very beginning of the workflow, it is lost at the same rate as the analyte. The final analyte/internal standard ratio remains constant, preserving the quantitative accuracy.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, instrument response, and matrix interference, IDMS provides superior precision and accuracy compared to other calibration methods.

Analytical Methodologies for Xylazine Quantification

The quantification of xylazine using this compound as an internal standard is predominantly achieved through chromatographic separation coupled with mass spectrometry.[8]

Sample Preparation Workflows

The objective of sample preparation is to isolate the analyte from the complex biological matrix and concentrate it for analysis.

-

Protein Precipitation (PPT): A straightforward method for plasma samples where a solvent like methanol or acetonitrile is used to denature and precipitate proteins. The supernatant, containing the analyte and internal standard, is then analyzed.[4][10] This method is fast but can be less clean than others.

-

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For xylazine, a basic liquid-liquid extraction is often employed.[11]

-

Solid-Phase Extraction (SPE): Considered a more robust and cleaner method, SPE uses a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with a specific solvent. This is effective for both blood and urine samples.[3]

Sources

- 1. Xylazine: Pharmacology Review and Prevalence and Drug Combinations in Forensic Toxicology Casework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xylazine: A Drug Adulterant of Clinical Concern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. unitedchem.com [unitedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | CAS 1228182-53-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. This compound | C12H16N2S | CID 71312496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. cfsre.org [cfsre.org]

Methodological & Application

Definitive LC-MS/MS Protocol for Xylazine Quantitation in Biological Matrices using Xylazine-d6

Executive Summary & Scientific Rationale

The emergence of Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) as a prevalent adulterant in the illicit opioid supply—commonly known as "Tranq"—necessitates robust analytical methodologies. Unlike opioids, Xylazine is an

This protocol details a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Xylazine-d6 as the internal standard (IS).[1][2]

Why this compound?

The use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for high-integrity toxicology.

-

Matrix Effect Compensation: Biological matrices (blood, urine) cause ion suppression or enhancement in Electrospray Ionization (ESI). This compound, co-eluting perfectly with the analyte, experiences the exact same ionization environment, normalizing these effects.

-

Recovery Correction: Any analyte loss during sample preparation (e.g., protein precipitation) is mirrored by the IS, ensuring the calculated concentration remains accurate.

Chemical & Physical Intelligence[3]

Understanding the physicochemical properties of the analyte drives the method development strategy.

| Property | Xylazine | This compound (IS) | Implication for Method Design |

| Formula | +6 Da mass shift allows resolution in MS. | ||

| MW | 220.34 g/mol | 226.37 g/mol | Precursor ions: m/z 221.1 vs 227.1. |

| pKa | ~7.6 (Basic) | ~7.6 | Positive ESI is ideal. Mobile phase must be acidic (pH < 5) to ensure protonation ( |

| LogP | 2.8 | 2.8 | Moderately lipophilic. Retains well on C18 columns. |

| Solubility | Methanol, dilute acid | Methanol, dilute acid | Use MeOH for stock prep; avoid pure water for high conc. stocks. |

Experimental Protocol

Reagents and Standards[1][4][5][6]

-

Xylazine HCl Standard: 1.0 mg/mL in Methanol.

-

This compound Internal Standard: 100 µg/mL in Methanol.[3]

-

LC-MS Grade Solvents: Water, Methanol, Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human whole blood or urine (stabilized with NaF/Oxalate for blood).

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for its speed and ability to recover Xylazine from the protein-binding fraction in blood.

-

Aliquot: Transfer 100 µL of sample (Blood/Urine) into a 1.5 mL centrifuge tube.

-

Internal Standard Spike: Add 20 µL of Working IS Solution (this compound at 500 ng/mL in water). Vortex briefly.

-

Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Note: The formic acid disrupts protein binding and promotes solubility.

-

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Dilution (Optional but Recommended): Transfer 100 µL of supernatant to an autosampler vial and dilute with 400 µL of Mobile Phase A .

-

Why? Injecting pure acetonitrile can cause peak distortion ("solvent effect") on aqueous mobile phases. Diluting matches the solvent strength to the initial gradient conditions.

-

LC-MS/MS Conditions[1][3][4]

Chromatographic Separation[1][2][4][5][6][7][8]

-

System: UHPLC (e.g., Agilent 1290, Waters ACQUITY).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Column Temp: 40°C.

-

Injection Volume: 2–5 µL.

Mobile Phases:

-

B: Methanol + 0.1% Formic Acid.[1][2][4]

-

Note: Methanol is preferred over Acetonitrile for Xylazine to provide slightly different selectivity against common opioid co-eluters, though ACN is also acceptable.

-

Gradient Program:

| Time (min) | % B | Flow (mL/min) | Phase |

|---|---|---|---|

| 0.00 | 5 | 0.4 | Loading |

| 0.50 | 5 | 0.4 | Hold |

| 3.50 | 95 | 0.4 | Elution |

| 4.50 | 95 | 0.4 | Wash |

| 4.60 | 5 | 0.4 | Re-equilibration |

| 6.00 | 5 | 0.4 | End |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.[4]

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Desolvation Temp: 400 - 500°C (Instrument dependent).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V)* |

| Xylazine | 221.1 | 164.1 | Quantifier | 20 |

| 221.1 | 90.0 | Qualifier | 35 | |

| This compound | 227.1 | 170.1 | IS Quant | 20 |

| 227.1 | 90.0 | IS Qual** | 35 |

*Note: Collision energies are instrument-specific and must be optimized. **Note: The m/z 90 fragment (thiazine ring) typically does not contain the d6 label (which is on the phenyl ring), so it remains at m/z 90. The 164 fragment retains the phenyl ring, shifting to 170.

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the "Self-Validating" feedback loops.

Figure 1: Analytical workflow for Xylazine quantification. Dashed lines represent quality control feedback loops.

Method Validation Framework (SWGTOX/ANSI ASB 036)

To ensure the method is authoritative and legally defensible, validate against these parameters:

-

Linearity: Construct a calibration curve (e.g., 1 – 1000 ng/mL).

-

Acceptance:

; residuals within ±20%.

-

-

Bias (Accuracy) & Precision: Analyze QC samples (Low, Mid, High) in triplicate over 5 days.

-

Acceptance: Within ±20% (±15% is preferred).[9]

-

-

Matrix Effect (ME):

-

Calculate:

-

Self-Validating Check: The ME for Xylazine and this compound should be nearly identical. If Xylazine has -40% suppression, d6 should also have ~-40%. Their ratio corrects the result.

-

-

Limit of Quantitation (LOQ): The lowest concentration with S/N > 10 and precision < 20%. Target: 1.0 ng/mL or lower.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low IS Recovery | Ion Suppression | Switch to SPE (Clean Screen DAU) or increase dilution factor (1:10). |

| RT Shift | pH instability | Ensure Mobile Phase A is pH ~3.0-3.5. Check pump mixing. |

| Peak Tailing | Secondary interactions | Increase buffer concentration (Ammonium Formate) or use a column with better end-capping. |

| Carryover | Sticky analyte | Add a needle wash step with 50:25:25 MeOH:ACN:IPA + 0.1% FA. |

References

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[10][11] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2023). Xylazine Compound Summary. Retrieved from [Link][3]

- Love, J. S., et al. (2021). A quantitative LC-MS/MS method for xylazine and metabolites in urine. Journal of Analytical Toxicology.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H16N2S | CID 71312496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Xylazine | 7361-61-7 [chemicalbook.com]

- 10. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Precision Quantitation of Xylazine in Human Plasma: Optimized Sample Preparation Strategies Using Xylazine-d6

[1][2]

Executive Summary & Scientific Context

The emergence of Xylazine as a pervasive adulterant in the illicit opioid supply (specifically fentanyl, creating the mixture known as "Tranq") has necessitated rapid, robust, and specific analytical methods for human biological matrices. Xylazine is a veterinary

This guide details two validated sample preparation protocols for Xylazine in human plasma using Xylazine-d6 as the Internal Standard (IS). The use of a deuterated IS is non-negotiable in this context due to the significant matrix effects (ion suppression) caused by the high lipid content of plasma and the presence of co-administered high-concentration opioids.

Physicochemical Grounding

Understanding the molecule is the first step to successful extraction.

-

Compound: Xylazine (

)[1][2] -

pKa: ~7.6 (Basic).[1] This dictates that at neutral/basic pH, Xylazine is uncharged (hydrophobic), while at acidic pH, it is protonated (hydrophilic).

-

LogP: ~2.8 – 3.2. Moderately lipophilic, making it ideal for Reversed-Phase LC (RPLC) and amenable to both Protein Precipitation (PPT) and Solid Phase Extraction (SPE).[1]

Internal Standard Strategy: this compound

Critical Control Point: The accuracy of your quantitation relies entirely on the stability and equilibration of the Internal Standard.

Stock Preparation

-

Reference Material: this compound (Label typically on the dimethylphenyl ring).[1]

-

Solubility: Soluble in Methanol (MeOH) and DMSO.[1]

-

Primary Stock: Prepare 1.0 mg/mL in MeOH. Store at -20°C. Stability is generally >12 months.[1]

Working Internal Standard (WIS) Solution

-

Target Concentration: 100 ng/mL in 50:50 Methanol:Water.

-

Why this solvent? Using 100% organic solvent for the WIS can cause premature protein precipitation when added to the plasma sample, potentially trapping the analyte. A 50:50 mix ensures the IS equilibrates with the plasma proteins before the extraction solvent is added.

Protocol A: Protein Precipitation (PPT)

Best for: High-throughput screening, high-concentration samples (>5 ng/mL), clinical toxicology.[1] Mechanism: Denaturation of plasma proteins using cold organic solvent, releasing the drug into the supernatant.

Reagents

-

Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (cold, 4°C).[1]

Step-by-Step Workflow

-

Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Spike IS: Add 20 µL of Working Internal Standard (this compound, 100 ng/mL).

-

Equilibrate: Vortex gently for 10 seconds. Crucial Step: Allow to stand for 5 minutes to ensure IS binds to proteins similarly to the analyte.

-

Precipitate: Add 400 µL of cold Extraction Solvent (ACN + 0.1% FA).

-

Vortex: Vortex vigorously for 30 seconds.

-

Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean vial.

-

Dilute: Add 400 µL of Diluent (Water + 0.1% FA) to match the initial mobile phase composition.

-

Note: Injecting pure ACN supernatant can cause "solvent effect" peak broadening on early eluting peaks.[1]

-

-

Inject: 5 µL onto LC-MS/MS.

Protocol B: Mixed-Mode Cation Exchange SPE (MCX)

Best for: Forensic confirmation, postmortem blood, low detection limits (<1 ng/mL), dirty matrices.[1] Mechanism: Utilizes both hydrophobic retention (C18) and ionic retention (sulfonic acid groups).[1] Xylazine is trapped by charge, allowing rigorous washing of interferences.[1]

Reagents

-

Cartridge: Oasis MCX (30 mg) or equivalent Mixed-Mode Cation Exchange.[1]

-

Pre-treatment: 4% Phosphoric Acid (

) in water.[1] -

Wash 1: 2% Formic Acid in Water.[1]

-

Elution Solvent: 5% Ammonium Hydroxide (

) in Methanol.[1]

Step-by-Step Workflow

-

Aliquot: Transfer 200 µL of plasma to a tube.

-

Spike IS: Add 20 µL of this compound WIS.

-

Pre-treat: Add 200 µL of 4%

. Vortex.-

Why? This acidifies the sample (pH < 3), ensuring Xylazine is fully protonated (

) to bind to the cation exchange resin.[1]

-

-

Condition: Pass 1 mL MeOH, then 1 mL Water through the SPE cartridge.

-

Load: Load the pre-treated sample onto the cartridge (low vacuum).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).[1][6]

-

Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/phospholipids).[1]

-

Elute: 2 x 250 µL of Elution Solvent (5%

in MeOH).-

Why? The high pH neutralizes the Xylazine amine, breaking the ionic bond and releasing it into the organic solvent.

-

-

Evaporate & Reconstitute: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Visual Workflow Comparison

The following diagram contrasts the logic flow of both protocols to aid in method selection.

Caption: Comparative workflow for Protein Precipitation (Red) vs. Mixed-Mode Cation Exchange SPE (Green).

LC-MS/MS Acquisition Parameters

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[1] Mobile Phase A: Water + 0.1% Formic Acid.[4][1][3][5] Mobile Phase B: Methanol + 0.1% Formic Acid.[4][1][5] Gradient: 5% B to 95% B over 4.0 minutes.

MRM Transitions Table

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Xylazine | 221.1 | 164.1 | 90.0 | 20 / 25 |

| This compound | 227.1 | 170.1 | - | 20 |

Note on Transitions: The d6 label is typically on the dimethylphenyl ring. Therefore, the fragment containing the phenyl ring shifts from 164 to 170. The thiazine ring fragment (90.[1]0) remains unshifted but is rarely used for the IS.

References

-

Centers for Disease Control and Prevention (CDC). (2021).[1][7] Notes from the Field: Xylazine Detection and Involvement in Drug Overdose Deaths — United States, 2019. [Link]

-

Love, J. S., et al. (2021).[1] A quantitative LC-MS/MS analysis of Xylazine in postmortem blood. Journal of Analytical Toxicology.[1] [Link][1]

-

Waters Corporation. (2015).[1] Solid-Phase Extraction of Basic Drugs using Oasis MCX. Application Note. [Link][1][6]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Xylazine | C12H16N2S | CID 5707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. msacl.org [msacl.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notes from the Field: Xylazine Detection and Involvement in Drug Overdose Deaths â United States, 2019 | MMWR [cdc.gov]

Application Note: Validating Dilution Integrity for High-Concentration Xylazine Samples in Forensic Toxicology using Xylazine-d6

Abstract

The escalating prevalence of Xylazine ("Tranq") as an adulterant in illicit opioid supplies has introduced significant challenges to forensic toxicology. Overdose specimens frequently present with Xylazine concentrations far exceeding the typical Upper Limit of Quantification (ULOQ) of standard calibration curves (e.g., >1,000 ng/mL). This application note details a robust protocol for validating Dilution Integrity , ensuring that high-concentration samples can be accurately quantified without compromising data quality. We utilize Xylazine-d6 as the internal standard (IS) to compensate for matrix effects and ionization suppression, adhering to FDA Bioanalytical Method Validation (BMV) and ANSI/ASB Standard 036 guidelines.

Introduction: The "Tranq" Analytical Challenge

Xylazine is a veterinary sedative increasingly detected in post-mortem and human performance toxicology cases, often co-mingled with fentanyl. Unlike pharmaceutical monitoring where therapeutic ranges are known, forensic samples are unpredictable. Xylazine concentrations in overdose cases can range from trace levels to massive loads exceeding 10,000 ng/mL , while most LC-MS/MS assays are calibrated only up to 1,000 or 2,000 ng/mL.

To report these values accurately, laboratories must dilute samples into the calibrated range. However, dilution is not merely a mathematical adjustment; it alters the physicochemical environment of the sample.

-

The Risk: Diluting with solvent (e.g., water/methanol) instead of a biological matrix changes the ionization efficiency, potentially causing "matrix mismatch" between the diluted sample and the calibrators.

-

The Solution: A validated dilution protocol using matched blank matrix and a stable isotope-labeled internal standard (This compound ) to track recovery and ionization efficiency.

Scientific Rationale: Matrix Effects & Ionization

In Electrospray Ionization (ESI), analytes compete with endogenous matrix components (phospholipids, salts, proteins) for charge. This competition is often non-linear.

Mechanism of Action

When a sample is diluted, the ratio of matrix-to-analyte changes. If the Internal Standard (IS) is added before dilution, it is diluted out, losing its signal stability. If the sample is diluted with water, the matrix load drops, often enhancing the signal relative to the calibrators (which have full matrix load), leading to overestimation.

The Golden Rule of Dilution:

"Dilute the sample with blank matrix to match the calibrator's viscosity and ion suppression profile. Add the Internal Standard after the dilution step."

Visualization: The Dilution Logic

The following diagram illustrates the correct workflow to maintain method validity.

Materials and Instrumentation

Chemical Standards

-

Analyte: Xylazine HCl (1.0 mg/mL in Methanol).

-

Internal Standard: this compound (1.0 mg/mL in Methanol).[1][2]

-

Source: Cayman Chemical / Cerilliant.[3]

-

Why d6? Deuterated standards co-elute with the analyte and experience the exact same matrix suppression/enhancement at the ionization source.

-

Biological Matrix[4]

-

Blank Human Whole Blood (preserved with Sodium Fluoride/Potassium Oxalate) OR Drug-Free Urine .

-

Critical: Screen blank matrix prior to use to ensure no background Xylazine is present.

Instrumentation

-

LC System: Agilent 1290 Infinity II or equivalent.

-

MS System: Sciex QTRAP 6500+ or Agilent 6470 Triple Quadrupole.

-

Column: Biphenyl or C18 (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).

Protocol: Dilution Integrity Validation

This protocol validates a 1:10 and 1:20 dilution factor.

Step 1: Establish the Calibration Range

-

LLOQ: 1.0 ng/mL

-

ULOQ: 1,000 ng/mL

-

Curve: Linear, 1/x² weighting.

Step 2: Prepare "Over-Curve" QC Samples

You must prepare a spiked sample at a concentration higher than your ULOQ to simulate an overdose.

-

Target Concentration: 10,000 ng/mL (10x ULOQ).

-

Preparation: Spike 10 µL of Xylazine Stock (1 mg/mL) into 990 µL of Blank Matrix. Vortex thoroughly.

Step 3: Perform the Dilutions (n=5 replicates per dilution factor)

| Dilution Factor | Blank Matrix Volume | Over-Curve QC Volume | Final Theoretical Conc. |

| 1:10 | 900 µL | 100 µL | 1,000 ng/mL |

| 1:20 | 950 µL | 50 µL | 500 ng/mL |

-

Technique Tip: Use positive displacement pipettes for whole blood to ensure accuracy.

Step 4: Internal Standard Addition

-

Aliquot 200 µL of the diluted sample into a clean tube.

-

Add 20 µL of Working Internal Standard (this compound, e.g., 1,000 ng/mL).

-

Note: The IS concentration in the final vial must match the IS concentration in your Calibrators and regular QCs.

Step 5: Extraction (Protein Precipitation)

-

Add 600 µL cold Acetonitrile/Methanol (80:20) to the sample.

-

Vortex for 2 minutes (aggressive agitation is needed to release Xylazine from protein binding).

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Inject supernatant onto LC-MS/MS.

LC-MS/MS Parameters

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |

| Xylazine | 221.1 | 164.1 | Quantifier | 20 |

| Xylazine | 221.1 | 90.0 | Qualifier | 35 |

| This compound | 227.1 | 170.1 | IS Quantifier | 20 |

Note: this compound shift of +6 Da prevents "cross-talk" or isotopic overlap with the native analyte.

Data Analysis & Acceptance Criteria

Calculate the back-calculated concentration using the regression equation from the calibration curve.

Formula for Accuracy:

Acceptance Criteria (FDA / ANSI/ASB 036):

-

Bias (Accuracy): The mean concentration must be within ±15% (or ±20% per ASB 036) of the nominal value (10,000 ng/mL).

-

Precision (%CV): The coefficient of variation between the 5 replicates must be ≤15% .

-

IS Response: The peak area of this compound in diluted samples should be within ±50% of the mean IS area in the calibration standards.

Example Data Table (Pass Scenario)

| Replicate | Dilution | Measured (ng/mL) | Corrected (x10) | Nominal (ng/mL) | Accuracy (%) |

| 1 | 1:10 | 985 | 9,850 | 10,000 | 98.5% |

| 2 | 1:10 | 1,020 | 10,200 | 10,000 | 102.0% |

| 3 | 1:10 | 950 | 9,500 | 10,000 | 95.0% |

| Mean | 985 | 9,850 | 98.5% | ||

| %CV | 2.9% | PASS |

Troubleshooting & Common Pitfalls

Issue: High Bias (>120% Recovery)

-

Cause: You likely diluted with water/buffer instead of blank matrix.

-

Mechanism: The diluted sample has less matrix suppression than the calibrators, resulting in a higher signal.

-

Fix: Ensure the diluent is the exact same biological matrix (e.g., human whole blood) as the calibrators.

Issue: Carryover

-

Cause: Xylazine is lipophilic and "sticky." High concentration samples (10,000 ng/mL) can contaminate the injector port or column.

-

Fix: Implement a "Blank" injection immediately after any sample suspected of being >ULOQ. Use a needle wash solution containing 0.1% Formic Acid in Isopropanol/Acetonitrile/Acetone (1:1:1).

Issue: IS Variability

-

Cause: Adding IS before dilution.

-

Fix: Refer to Figure 1. Always add IS to the aliquot after the dilution step is complete.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6] Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[7] Retrieved from [Link]

-

ANSI/ASB Standard 036. (2019).[8] Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2023). Illicitly Manufactured Fentanyl–Involved Overdose Deaths with Detected Xylazine.[9][10][11][12] MMWR Morb Mortal Wkly Rep. Retrieved from [Link]

Sources

- 1. Standard Cayman Chemical this compound 1 mL For - McKesson [mms.mckesson.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. msacl.org [msacl.org]

- 10. researchgate.net [researchgate.net]

- 11. Illicitly Manufactured FentanylâInvolved Overdose Deaths with Detected Xylazine â United States, January 2019âJune 2022 | MMWR [cdc.gov]

- 12. sciex.com [sciex.com]

Application Note: Quantitative Analysis of Xylazine Using a Xylazine-d6 Internal Standard

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of calibration curves for the quantitative analysis of Xylazine, employing its stable isotope-labeled (SIL) analog, Xylazine-d6, as an internal standard (IS). The protocol detailed herein is grounded in established principles of bioanalytical method validation, ensuring accuracy, precision, and reliability, particularly for chromatographic methods coupled with mass spectrometry (LC-MS/MS). We will explore the rationale behind utilizing a deuterated internal standard, provide step-by-step protocols for the preparation of standards, and discuss data processing and acceptance criteria in accordance with regulatory guidelines.

The Foundational Principle: Why Use a this compound Internal Standard?

Accurate quantification of analytes in complex biological matrices is a significant challenge due to variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement in the mass spectrometer.[1][2] While external calibration is a straightforward approach, it fails to account for these sample-specific variations.

The internal standard method is a powerful technique used to correct for such variability.[3][4] It involves adding a known, constant amount of a specific compound—the internal standard—to every calibration standard, quality control (QC) sample, and unknown sample.[3] Instead of plotting the absolute analyte response, a calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.[3][5] This ratioing technique effectively normalizes for procedural losses and instrumental fluctuations, as both the analyte and the internal standard are subjected to the same conditions.[4][6]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard behaves identically to the analyte during sample extraction, chromatography, and ionization.[6] This is best achieved by using a stable isotope-labeled version of the analyte.[7] this compound is the deuterated form of Xylazine, where six hydrogen atoms have been replaced with deuterium.[8]

Key Advantages of this compound as an Internal Standard:

-

Identical Physicochemical Properties: this compound has nearly the same chemical and physical properties as Xylazine, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[7]

-

Correction for Matrix Effects: Matrix effects, particularly ion suppression in LC-MS/MS, can significantly impact quantification. Since this compound is affected in the same manner as the native analyte, its use provides reliable correction, enhancing data accuracy.[7][9]

-

Mass Differentiation: The mass difference between Xylazine and this compound allows them to be distinguished by the mass spectrometer, while their chemical similarity ensures they behave alike during the analytical process.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[7][10]

Materials and Reagents

-

Analytes:

-

Solvents:

-

Methanol (LC-MS grade or equivalent)

-

Acetonitrile (LC-MS grade or equivalent)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade or equivalent)

-

-

Biological Matrix:

-

Blank human plasma, serum, or urine (verified to be free of Xylazine and any interfering substances).

-

-

Equipment:

-

Analytical balance

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Vortex mixer

-

Centrifuge

-

Protocol: Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is critical for the integrity of the calibration curve. It is a best practice, recommended by regulatory guidelines, to prepare the calibration standards and quality control (QC) samples from separate stock solution weighings to ensure an independent assessment of the curve's accuracy.[10][12]

3.1. Primary Stock Solutions (1 mg/mL)

-

Xylazine Stock (S-XYL): Accurately weigh approximately 10 mg of Xylazine (CRM) and record the exact weight. Transfer the powder to a 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Mix thoroughly.

-

This compound Internal Standard Stock (S-IS): Accurately weigh approximately 10 mg of this compound (CRM) and record the exact weight. Transfer to a separate 10 mL Class A volumetric flask. Dissolve and bring to volume with methanol. Mix thoroughly.

3.2. Working Solutions

Prepare a series of intermediate working solutions by serially diluting the primary stock solutions with an appropriate solvent (e.g., 50:50 methanol:water). The concentrations of these working solutions should be designed to cover the desired calibration range.

| Solution ID | Source Solution | Dilution Factor | Final Concentration (ng/µL) |

| WS-XYL-1 | S-XYL (1 mg/mL) | 1:10 | 100 |

| WS-XYL-2 | WS-XYL-1 | 1:10 | 10 |

| WS-XYL-3 | WS-XYL-2 | 1:10 | 1 |

| WS-IS | S-IS (1 mg/mL) | 1:100 | 10 |

Table 1: Example scheme for the preparation of Xylazine (analyte) and this compound (Internal Standard) working solutions.

Protocol: Construction of the Calibration Curve

The calibration curve must be prepared in the same biological matrix as the unknown samples to be analyzed.[13] This ensures that the standards are subjected to the same matrix effects as the study samples.

The following protocol describes the preparation of an 8-point calibration curve ranging from 0.2 ng/mL to 100 ng/mL, a range relevant for many postmortem blood analyses.[14]

Workflow for Calibration Standard Preparation

Caption: Workflow from stock solutions to final calibration standards.

Step-by-Step Preparation:

-

Label a set of microcentrifuge tubes for each calibration level: Blank, Zero, CAL-1 through CAL-8.

-

Add 95 µL of blank biological matrix to each tube (except for the Blank tube, which will only contain matrix).

-

Add 5 µL of the appropriate Xylazine working solution to each corresponding CAL tube to achieve the target concentrations. Add 5 µL of solvent to the Zero tube.

-

Add a constant amount, for example 10 µL, of the this compound working solution (WS-IS) to every tube except the Blank. This ensures a consistent IS concentration across all standards and, later, in the QCs and unknown samples.

-

Vortex each tube gently to mix.

-

Proceed with the sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). The internal standard is now incorporated and will account for variability in this extraction process.[15]

| Standard ID | Volume of Matrix (µL) | Xylazine Working Solution Used | Volume of Xylazine WS (µL) | Final Xylazine Conc. (ng/mL) | Volume of IS WS (µL) | Final IS Conc. (ng/mL) |

| Blank | 100 | - | 0 | 0 | 0 | 0 |

| Zero | 95 | - | 0 | 0 | 5 | 50 |

| CAL-1 | 95 | WS-XYL-3 (1 ng/µL) | 5 | 0.2 | 5 | 50 |

| CAL-2 | 95 | WS-XYL-3 (1 ng/µL) | 5 | 0.5 | 5 | 50 |

| CAL-3 | 95 | WS-XYL-3 (1 ng/µL) | 5 | 1.0 | 5 | 50 |

| CAL-4 | 95 | WS-XYL-2 (10 ng/µL) | 5 | 5.0 | 5 | 50 |

| CAL-5 | 95 | WS-XYL-2 (10 ng/µL) | 5 | 10.0 | 5 | 50 |

| CAL-6 | 95 | WS-XYL-2 (10 ng/µL) | 5 | 25.0 | 5 | 50 |

| CAL-7 | 95 | WS-XYL-1 (100 ng/µL) | 5 | 50.0 | 5 | 50 |

| CAL-8 | 95 | WS-XYL-1 (100 ng/µL) | 5 | 100.0 | 5 | 50 |

Table 2: Example preparation scheme for an 8-point calibration curve in a biological matrix. Note: This is an illustrative example; volumes and concentrations should be optimized for the specific assay.

Data Processing and Acceptance Criteria

After sample analysis by LC-MS/MS, the peak areas for both Xylazine and this compound are integrated.

5.1. Generating the Curve

-

Calculate the Peak Area Ratio: For each calibration standard, calculate the ratio: Peak Area Ratio = (Peak Area of Xylazine) / (Peak Area of this compound).

-

Plot the Data: Create a graph with the Concentration of Xylazine on the x-axis and the calculated Peak Area Ratio on the y-axis.

-

Perform Linear Regression: Apply a linear regression model to the data points. A weighting factor (typically 1/x or 1/x²) is often necessary to ensure accuracy at the lower end of the curve. The resulting equation will be in the form of y = mx + c, where 'y' is the peak area ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

Conceptual Diagram of Internal Standard Correction

Caption: Internal standard maintains ratio despite signal loss.

5.2. Acceptance Criteria for the Calibration Curve

According to FDA and EMA guidelines, a calibration curve should meet specific criteria to be considered valid.[13][16][17]

| Parameter | Acceptance Criterion |

| Number of Standards | A minimum of a blank, a zero, and six non-zero standards are required.[13] |

| Linearity (r²) | The coefficient of determination (r²) should typically be ≥ 0.99. |

| Standard Accuracy | At least 75% of the non-zero standards must be within ±15% of their nominal concentration (±20% for the Lower Limit of Quantitation, LLOQ).[17] |

| LLOQ | The lowest standard on the curve must be identifiable, discrete, and reproducible with a precision (CV%) ≤ 20% and accuracy of 80-120%.[17] |

| Range | The curve must encompass the concentrations of the quality control samples. |

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for the accurate and precise quantification of Xylazine in biological samples. It provides a robust and reliable method to correct for inevitable variations during sample processing and analysis. The protocols and principles outlined in this application note, which are aligned with international regulatory standards, provide a solid framework for developing and validating high-quality bioanalytical methods. Adherence to these guidelines ensures the generation of defensible data crucial for research, clinical, and forensic applications.

References

-

Internal Standards: How Does It Work? (n.d.). Retrieved from Shimadzu. [Link]

-

Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]

-

Stoll, D. R. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC International. [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Benefits of Stable Isotope Labelling in Biochemistry Research. (2022, May 9). Diagnostics World News. [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed. [Link]

-

Dolan, J. W. (n.d.). When Should an Internal Standard be Used? LCGC International. [Link]

-

Analysis Results. (n.d.). Shimadzu. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019, January 5). PMC - PubMed Central. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. [Link]

-

Internal standard in Quantitative analysis Analytical chemistry. (2023, October 10). YouTube. [Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

-

Quantitation and Abundance of Xylazine and Xylazine Metabolites in Human Urine and Plasma by LC-MS/MS. (2024, October 15). American Journal of Clinical Pathology | Oxford Academic. [Link]

-

A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. (2024, April 15). PubMed. [Link]

-

Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

-

Quantitative LC-MS/MS Method for Xylazine and Metabolites in Urine. (2024, October 15). Oxford Academic. [Link]

-

ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). (2019, February 26). [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

-

Recent advances in the identification and quantification of xylazine and medetomidine in biological specimens. (n.d.). Taylor & Francis. [Link]

-

This compound solution - CRM LABSTANDARD. (n.d.). [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). [Link]

-

Detection of xylazine in whole blood samples using highresolution mass spectrometry. (n.d.). [Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC - NIH. [Link]

-

Stock Solution and Calibration Standard Preparation. (2020, December 7). Chemistry LibreTexts. [Link]

-

Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review. (2024, August 23). PubMed. [Link]

-

Guideline Bioanalytical method validation. (2011, July 21). Invima. [Link]

-

Covance Global Bioanalytical Response to Docket Number: FDA-2013-D-1020. (n.d.). Regulations.gov. [Link]

-

US FDA guidelines for bioanalytical method validation. (n.d.). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. youtube.com [youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. caymanchem.com [caymanchem.com]

- 12. capa.org.tw [capa.org.tw]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. invima.gov.co [invima.gov.co]

Troubleshooting & Optimization

Technical Support Center: Optimizing Xylazine-d6 Analysis

Welcome to the technical support center for the analysis of Xylazine-d6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, ensuring robust and reliable data. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on extensive field experience and established analytical principles.

Troubleshooting Guide: Common Peak Shape and Symmetry Issues

Poor peak shape is a frequent challenge in liquid chromatography, directly impacting resolution, integration, and the accuracy of quantification. This section addresses the most common problems encountered during the analysis of this compound, a basic compound prone to specific interactions within the chromatographic system.

Question 1: Why is my this compound peak tailing severely?

Answer:

Peak tailing for this compound is overwhelmingly caused by secondary-site interactions, specifically between the basic amine functional groups on the xylazine molecule and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][2]

The Underlying Mechanism:

At a typical analytical pH (e.g., pH 3-7), a portion of the silanol groups (Si-OH) on the silica surface become deprotonated and negatively charged (Si-O⁻).[3] Simultaneously, the basic xylazine molecule becomes protonated and carries a positive charge. This leads to a strong ion-exchange interaction, a secondary retention mechanism alongside the intended reversed-phase interaction.[4] Molecules that undergo this secondary interaction are retained longer, resulting in a "tail" on the backside of the peak.

Diagram: Mechanism of Silanol Interaction with this compound

Caption: Unwanted ionic interaction between protonated this compound and ionized silanols.

Solutions to Mitigate Peak Tailing:

Your primary goal is to disrupt this secondary ion-exchange interaction. This can be accomplished through several complementary strategies:

1. Mobile Phase pH Adjustment:

-

Operate at Low pH (e.g., pH < 3): By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase, you can fully protonate the residual silanol groups, neutralizing their negative charge.[1][5] This eliminates the electrostatic attraction causing the peak tailing. Formic acid is often preferred for LC-MS/MS applications due to its volatility.[6]

-

Operate at High pH (e.g., pH > 10): Alternatively, using a high pH mobile phase (with a pH-stable column) will deprotonate the xylazine molecule, neutralizing its positive charge.[7] This also prevents the secondary interaction. This approach can significantly increase retention and may require re-optimization of your gradient.[7]

2. Use a Highly Deactivated (End-Capped) Column:

Modern HPLC columns are often "end-capped," a process where the accessible silanol groups are chemically bonded with a small, inert group (like trimethylsilane). This reduces the number of available sites for secondary interactions.[8] If you are using an older or less deactivated column, switching to a high-purity, fully end-capped C18 column can dramatically improve peak shape.

3. Increase Buffer Strength:

Using a buffer (e.g., ammonium formate or ammonium acetate) at a higher concentration (20-50 mM) can help to shield the silanol interactions and improve peak shape.[8] The buffer ions compete with the analyte for the active sites, reducing the likelihood of secondary retention.

Protocol: Systematic Mobile Phase Optimization for this compound

-

Baseline Establishment: Prepare a mobile phase of Acetonitrile and Water with 0.1% Formic Acid. Run your standard and record the peak asymmetry factor.

-

pH Modification:

-

Aqueous Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7)

-

Aqueous Mobile Phase B: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Aqueous Mobile Phase C (for high pH): 10 mM Ammonium Hydroxide in Water (approx. pH 10.5). Ensure your column is stable at high pH before attempting.

-

-

Analysis: Inject your this compound standard using each aqueous mobile phase paired with an organic mobile phase (e.g., Acetonitrile).

-

Evaluation: Compare the peak asymmetry, retention time, and signal intensity from each run to determine the optimal condition.

| Mobile Phase Condition | Expected Asymmetry Factor | Expected Retention Time | LC-MS Compatibility |

| Water/ACN | > 2.0 (Poor) | Variable | Good |

| 0.1% Formic Acid in Water/ACN | 1.0 - 1.5 (Good) | Shorter | Excellent[9][10] |

| 10mM Ammonium Formate, pH 3 | 1.0 - 1.3 (Excellent) | Moderate | Excellent |

| 10mM Ammonium Hydroxide, pH 10.5 | 1.0 - 1.4 (Very Good) | Longer[7] | Good[7] |

Question 2: My this compound peak is fronting or split. What is the cause?

Answer:

Peak fronting or splitting typically points to column overload or a mismatch between your sample solvent and the mobile phase.[11][12]

-

Sample Solvent Mismatch: This is the most common cause, especially for early-eluting peaks. If you dissolve your this compound standard in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase conditions, the sample will not properly focus on the head of the column.[13] This causes the peak to be distorted or split.

-

Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, leading to a fronting peak shape.[14][15]

-

Physical Column Issues: A void or channel in the column packing bed, often at the inlet, can cause the sample band to split, resulting in a split or shouldered peak.[12][16] This typically affects all peaks in the chromatogram.[12]

Diagram: Troubleshooting Workflow for Fronting/Splitting Peaks

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]

- 3. support.waters.com [support.waters.com]

- 4. chromanik.co.jp [chromanik.co.jp]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. researchgate.net [researchgate.net]

- 7. halocolumns.com [halocolumns.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lcms.cz [lcms.cz]

- 14. waters.com [waters.com]

- 15. labveda.com [labveda.com]

- 16. waters.com [waters.com]

Minimizing carryover of Xylazine-d6 in high-sensitivity assays

Welcome to the technical support center dedicated to addressing a critical challenge in high-sensitivity bioanalysis: the carryover of Xylazine-d6. As a deuterated internal standard for the increasingly monitored veterinary tranquilizer, Xylazine, ensuring its negligible carryover is paramount for data integrity, especially when quantifying low levels of the target analyte.[1][2][3] This guide provides in-depth troubleshooting advice, scientifically grounded protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in achieving robust and reliable results.

Understanding the "Stickiness" of this compound: Why Does Carryover Occur?

Carryover in LC-MS analysis is the appearance of an analyte in a sample from a preceding injection.[4][5] Xylazine, and by extension its deuterated analog this compound, is a lipophilic and basic compound.[6] These physicochemical properties contribute to its "stickiness" within an LC-MS system through several mechanisms:

-

Hydrophobic Interactions: The nonpolar regions of the this compound molecule can adsorb to hydrophobic surfaces within the analytical system, such as PEEK tubing, rotor seals, and even the stationary phase of the column.[6][7]

-

Ionic Interactions: As a basic compound, this compound can exist in a protonated, positively charged state. This can lead to strong ionic interactions with negatively charged sites on metallic surfaces or residual silanols on silica-based columns.[6]

-

Nonspecific Binding: This is a general term for the adsorption of molecules onto surfaces through a combination of forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions.[8][9] For potent molecules like Xylazine, even minute amounts of nonspecific binding can lead to significant carryover in high-sensitivity assays.[10][11]

The following diagram illustrates the primary sources of carryover within a typical LC-MS system.

Caption: Primary sites of analyte carryover in an LC-MS system.

Troubleshooting Guide: A Systematic Approach to Eliminating this compound Carryover

When encountering this compound carryover, a systematic approach to identify and eliminate the source is crucial. This guide provides a series of diagnostic steps and corrective actions.

Q1: I'm seeing a significant this compound peak in my blank injection immediately following a high concentration standard. Where do I start?

A1: Start with the most common culprit: the autosampler. The autosampler is frequently the primary source of carryover.[12] A multi-pronged approach focusing on the wash solvent and wash routine is the most effective initial strategy.

Step 1: Evaluate and Optimize Your Wash Solvent

The composition of your autosampler's wash solvent is critical.[6][13] A weak wash solvent will not effectively remove adsorbed this compound from the needle and injection path.

Underlying Principle: The ideal wash solvent should have a high capacity to solubilize the analyte and disrupt the binding interactions causing it to adhere to system surfaces. For a basic and lipophilic compound like this compound, this means a solvent that is both strongly organic and can address ionic interactions.

Recommended Wash Solvent Compositions:

| Wash Solvent Composition | Rationale | Target Interaction |

| 90:10 Acetonitrile:Isopropanol with 0.5% Formic Acid | High organic strength to disrupt hydrophobic binding. Isopropanol adds a different selectivity. Acidification neutralizes basic sites and protonates this compound, aiding in its removal. | Hydrophobic & Ionic |

| 80:20 Acetonitrile:Methanol with 0.2% Ammonium Hydroxide | A basic modifier can be effective in deprotonating this compound, altering its interaction with system surfaces. Acetonitrile is generally superior to methanol for carryover reduction.[14] | Hydrophobic & Ionic |

| Dimethyl Sulfoxide (DMSO) | A strong, polar aprotic solvent that can be highly effective for stubborn carryover. Often used as a pre-wash followed by a more conventional solvent.[15][16] | Stubborn Adsorption |

Experimental Protocol: Wash Solvent Optimization

-

Prepare a high concentration this compound standard.

-

Inject the high standard.

-

Inject a series of blank samples, each using a different wash solvent composition from the table above.

-

Compare the peak area of this compound in the first blank injection for each wash solvent.

-

Select the wash solvent that results in the lowest carryover.

Step 2: Enhance the Wash Routine

Increasing the duration and frequency of the needle wash can significantly reduce carryover.[13][14]

Recommended Actions:

-

Increase Wash Volume/Time: Double the default wash time or volume.

-

Implement Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injection is highly effective.[13]

-

Utilize Multiple Wash Solvents: If your system allows, use a sequence of washes. For example, an initial wash with DMSO followed by a wash with acidified Acetonitrile/Isopropanol.[15]

Caption: Enhanced autosampler wash sequence for carryover reduction.

Q2: I've optimized my wash protocol, but carryover persists. What's the next step?

A2: Investigate the LC column and system hardware. If a robust wash routine doesn't solve the problem, the carryover may be originating from the column or other hardware components.[4][16]

Step 1: Column as a Carryover Source

The analytical column, especially the guard column, can be a significant source of carryover.[4]

Underlying Principle: Analytes that are strongly retained on the column may not be fully eluted during the analytical gradient. This residual analyte can then slowly bleed off in subsequent injections, appearing as carryover.

Corrective Actions:

-

Implement a High-Organic Column Wash: After the analyte has eluted, incorporate a high-percentage organic solvent wash (e.g., 95-100% Acetonitrile) for several column volumes.

-

Utilize a "Saw-Tooth" Wash: Cycling between high and low organic mobile phases during the column wash can be more effective than a continuous high organic wash.[16]

-

Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve the solubility of this compound, aiding in its elution.[17]

Step 2: Inspect Hardware Components

Worn or poorly seated hardware can create dead volumes where the sample can be trapped.[7]

Systematic Hardware Check:

-

Fittings and Tubing: Ensure all fittings are properly seated to avoid gaps.

-

Rotor Seal: Inspect the injector valve's rotor seal for scratches or wear, as these can trap analytes. Replace if necessary.[7]

-

Sample Loop: Consider replacing the sample loop. In some cases, switching from a stainless steel to a PEEK loop (or vice versa) can reduce carryover.[18]

Frequently Asked Questions (FAQs)

Q: Can my sample preparation contribute to carryover? A: While less common than system-induced carryover, issues in sample preparation can mimic carryover. Cross-contamination between wells during liquid handling or incomplete protein precipitation can be sources. Employing best practices in the lab, such as using fresh pipette tips for each sample and ensuring proper mixing and centrifugation during protein precipitation, is essential.

Q: Is it better to use Acetonitrile or Methanol in my wash solvent? A: For many compounds, including those prone to hydrophobic interactions, Acetonitrile-based wash solvents generally outperform Methanol-based ones in reducing carryover.[14]

Q: How do I differentiate between carryover and general system contamination? A: A simple diagnostic test can help.[7] Inject a high-concentration standard followed by a series of three to four blank injections.

-

Carryover: The analyte peak will be largest in the first blank and decrease in subsequent blanks.

-

Contamination: The analyte peak will be of a similar size in all blank injections, suggesting a contaminated mobile phase, blank solution, or a heavily contaminated system component.

Q: Should I add an acid or a base to my wash solvent? A: The choice depends on the analyte's properties. For a basic compound like this compound, an acidic modifier (like formic acid) is often a good starting point to protonate the molecule and disrupt ionic interactions with negatively charged surfaces. However, a basic wash (like ammonium hydroxide) can also be effective by neutralizing the analyte. It is often best to empirically test both to determine the most effective approach for your specific system and conditions.[16]

Q: What is an acceptable level of carryover? A: For regulated bioanalysis, the carryover in a blank sample following the highest calibration standard should not be greater than 20% of the response of the lower limit of quantitation (LLOQ).[19]

References

-

Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza - OMICS International. (2021). [Link]

-

CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM | LabRulez LCMS. (n.d.). [Link]

-

Minimizing Carryover Using a Four Solvent Wash Station - Grupo Biomaster. (n.d.). [Link]

-

Reducing carryover - Waters Help Center. (2025). [Link]

-

Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC. (n.d.). [Link]

-

The MS-MS spectra of xylazine and DMA standard solvents in different CID energies. - ResearchGate. (n.d.). [Link]

-

Solving Carryover Problems in HPLC - Shimadzu Scientific Instruments. (n.d.). [Link]

-

Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods | LCGC International. (n.d.). [Link]

-

Williams, D., Donahue, M., Gao, H., & Brummel, C. (2012). Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 4(9), 1025-1035. [Link]

-

Direct-to-Definitive Urine Drug Testing Panel with Addition of Xylazine and 4-Hydroxy Xylazine Identification and Quantitation - Waters Corporation. (2025). [Link]

-

CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. (n.d.). [Link]

-

What Is Carryover In LC-MS And How Do You Prevent It? - Chemistry For Everyone. (2025). [Link]

-

Development of LC-MS/MS Xylazine Assay for Investigation of Xylazine Prevalence in New Haven, CT Region - MSACL. (n.d.). [Link]

-

Analytical methods for the determination of xylazine in pharmaceutical, clinical and forensic matrices - A review - PubMed. (2024). [Link]

-

Development and Validation of a High Sensitivity Rapid Xylazine Dipstick for Clinical Urine Testing - medRxiv. (2025). [Link]

-

Reducing non-specific protein binding in HPLC - Element Lab Solutions. (n.d.). [Link]

-

Cleaning verification assays for highly potent compounds by high performance liquid chromatography mass spectrometry: strategy, validation, and long-term performance - PubMed. (n.d.). [Link]

-

Determination of carryover and contamination for mass spectrometry-based chromatographic assays - PMC - NIH. (n.d.). [Link]

-

The first report from Ankara on the presence of xylazine abuse in blood and urine samples using a validated LC-HRMS method - ResearchGate. (2025). [Link]

-

Development and Validation of a High Sensitivity Rapid Xylazine Dipstick for Clinical Urine Testing - PMC - NIH. (n.d.). [Link]

-

What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS? | ResearchGate. (2015). [Link]

-

Controlling Contamination in LC/MS Systems - Waters Help Center. (n.d.). [Link]

-

ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA). (2022). [Link]

-

Wash solvent guidelines - Waters Help Center. (2025). [Link]

-

Direct-to-Definitive Urine Drug Testing Panel with Addition of Xylazine and 4-Hydroxy Xylazine Identification and Quantitation | Waters. (2025). [Link]

-

A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry | Request PDF - ResearchGate. (2025). [https://www.researchgate.net/publication/263024847_A_new_approach_for_evaluating_carryover_and_its_influence_on_quantitation_in_high-performance_liquid_chromatography_and_tandem_mass_spectrometry]([Link]_ chromatography_and_tandem_mass_spectrometry)

-

Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems - SCIEX. (2025). [Link]